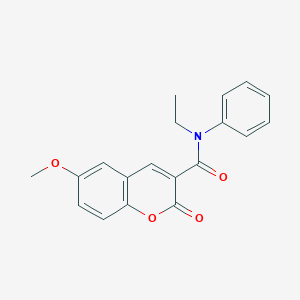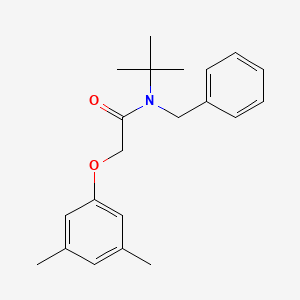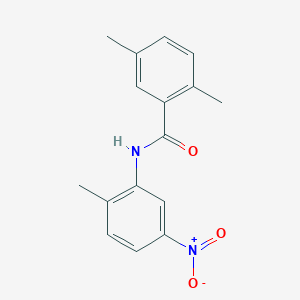
2,5-dimethyl-N-(2-methyl-5-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two methyl groups and a nitro group attached to the benzene ring, along with an amide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-methyl-5-nitrophenyl)benzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
2,5-dimethyl-N-(2-methyl-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an acidic or basic medium.
Substitution: Concentrated nitric acid for nitration, halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Reduction: 2,5-dimethyl-N-(2-methyl-5-aminophenyl)benzamide.
Oxidation: 2,5-dicarboxy-N-(2-methyl-5-nitrophenyl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2,5-dimethyl-N-(2-methyl-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.
作用机制
The mechanism of action of 2,5-dimethyl-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amide functional group allows the compound to form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2,5-dimethyl-N-(2-methyl-4-nitrophenyl)benzamide
- 2,5-dimethyl-N-(3-methyl-5-nitrophenyl)benzamide
- 2,5-dimethyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide
Uniqueness
2,5-dimethyl-N-(2-methyl-5-nitrophenyl)benzamide is unique due to the specific positioning of the methyl and nitro groups on the benzene ring, which influences its chemical reactivity and biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups creates a balance that can modulate the compound’s interactions with various targets, making it a versatile molecule for research and development.
属性
IUPAC Name |
2,5-dimethyl-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-4-5-11(2)14(8-10)16(19)17-15-9-13(18(20)21)7-6-12(15)3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUVQBTYPBMYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
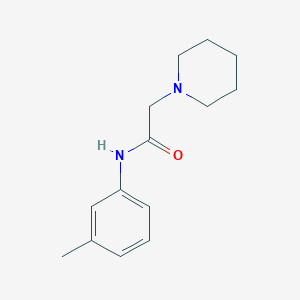
![[4-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]phenyl] acetate](/img/structure/B5744415.png)
![1-[4-acetyl-1-(2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B5744439.png)
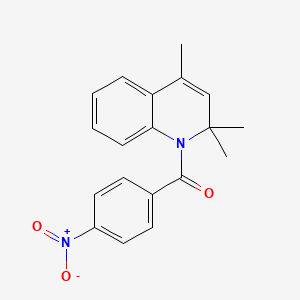
![N-[2-(butanoylamino)phenyl]-4-methoxybenzamide](/img/structure/B5744443.png)
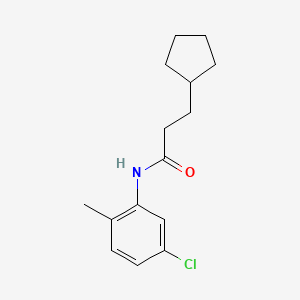
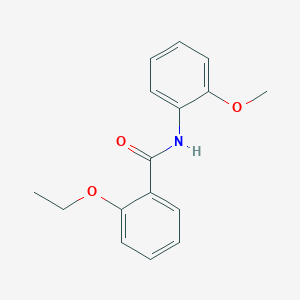
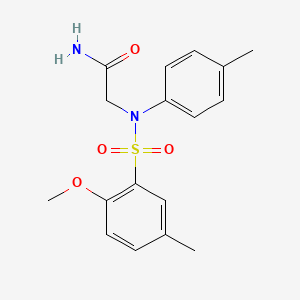
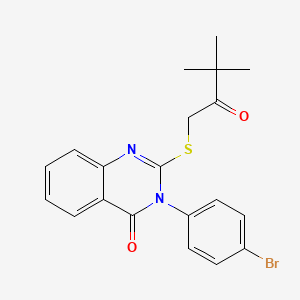
![N-[5-(anilinocarbonyl)-2-methoxyphenyl]nicotinamide](/img/structure/B5744461.png)
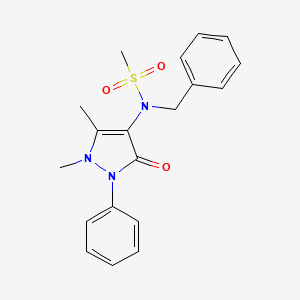
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B5744473.png)
